(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea
Description
This compound is a urea derivative featuring a pyridinyl-pyrazolo[1,5-a]pyrimidine hybrid scaffold. Its structure includes:
- Pyridin-3-yl moiety: Substituted with a 2-aminoethoxy group at position 2 and chlorine at position 3.
- Pyrazolo[1,5-a]pyrimidin-6-yl moiety: Substituted with chlorine at position 2 and a (1-methoxyethyl) group at position 5.
- Stereochemistry: The (S)-configuration at the methoxyethyl group is critical for activity .
Properties
Molecular Formula |
C17H19Cl2N7O3 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea |
InChI |
InChI=1S/C17H19Cl2N7O3/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27)/t9-/m0/s1 |
InChI Key |
JCRKJEJDQKQCIC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC |
Origin of Product |
United States |
Biological Activity
The compound (S)-1-(2-(2-aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine and pyrazolo-pyrimidine moiety, contributing to its biological activity. The presence of amino and chloro groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂N₄O₁ |
| Molecular Weight | 303.23 g/mol |
| Solubility | Very soluble in water |
| Log P | 1.5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In Vitro Studies
- COX Inhibition : The compound demonstrated significant inhibition of COX-2 with an IC₅₀ value of approximately 0.85 μM, indicating strong anti-inflammatory potential.
- Cellular Activity : In cellular assays, the compound reduced prostaglandin E₂ (PGE₂) levels by up to 89%, showcasing its efficacy in modulating inflammatory mediators.
In Vivo Studies
In animal models, the compound exhibited:
- Anti-inflammatory Effects : Significant reduction in edema in carrageenan-induced paw edema models.
- Analgesic Activity : Demonstrated pain-relieving effects comparable to standard analgesics.
Case Studies
-
Study on Inflammatory Models :
- Objective : Assess the anti-inflammatory potential of the compound.
- Method : Administered to rats with induced inflammation.
- Results : Showed a dose-dependent reduction in inflammation markers (PGE₂ levels).
-
Cancer Cell Line Studies :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : Tested against various human cancer cell lines (e.g., A549 for lung cancer).
- Results : Induced apoptosis in cancer cells with an IC₅₀ around 15 μM.
Discussion
The compound's dual action as an anti-inflammatory and potential anticancer agent positions it as a promising candidate for further development. Its ability to inhibit COX-2 suggests applications in treating conditions characterized by chronic inflammation, such as arthritis or cancer.
Comparison with Similar Compounds
Key identifiers :
- CAS No.: 2225148-34-3 (hydrochloride salt form)
- Purity : 98% (commercially available via BLD Pharmatech, product code ABC-Y233106) .
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo[1,5-a]pyrimidine-urea hybrids. Structural analogs are categorized based on substituents affecting target binding, solubility, and metabolic stability.
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
1-[2-Chloro-7-((S)-1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-3-(5-chloro-6-pyrrolidin-1-ylcarbonyl-pyridin-3-yl)urea
- Key differences: Replaces the 2-aminoethoxy group with a pyrrolidin-1-ylcarbonyl substituent.
- Implications: The pyrrolidine carbonyl group may enhance lipophilicity but reduce aqueous solubility compared to the aminoethoxy group in the parent compound .
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7)
N-(2-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)methanesulfonamide (Pir-8-30)
- Key differences : Contains a sulfonamide group and hydroxyethoxyethyl side chain.
- Implications : The sulfonamide improves metabolic stability, while the hydroxyethoxy group enhances solubility, suggesting trade-offs between bioavailability and target affinity .
Urea-Linked Derivatives
1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Key differences : Simpler structure with a 2-methylpyrazolo[1,5-a]pyrimidine core and methoxyethyl group.
- Physicochemical data : Molecular formula C₁₁H₁₅N₅O₂, molecular weight 249.27 g/mol.
- Implications : Reduced chlorine substituents likely lower steric hindrance but may diminish target binding affinity compared to the parent compound .
Patent-Based Analogs
2-(5-Chloro-6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key differences: Replaces the pyrazolo[1,5-a]pyrimidine core with a pyrido[1,2-a]pyrimidinone scaffold.
- Implications : The piperazine substituent may improve solubility but alter binding kinetics due to the heterocycle’s rigidity .
Research Findings and Limitations
- Activity gaps : While structural analogs highlight the importance of urea linkers and substituent stereochemistry, direct comparative bioactivity data (e.g., IC₅₀ values) for the target compound are absent in publicly available sources.
- Synthetic challenges : The (S)-methoxyethyl group requires asymmetric synthesis, increasing complexity compared to analogs with racemic mixtures .
- Patent compounds : Derivatives from EP 1 808 168 B1 prioritize heterocyclic diversity but lack explicit pharmacological profiling .
Preparation Methods
Preparation Methods Analysis
Synthetic Route Highlights
Preparation of the Pyrazolo[1,5-a]pyrimidine Intermediate
- The pyrazolo[1,5-a]pyrimidine core is typically synthesized by cyclization reactions involving appropriately substituted aminopyrazoles and pyrimidine precursors.
- Introduction of the 2-chloro substituent is achieved through selective halogenation reactions, often using reagents such as N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
- The 7-(1-methoxyethyl) substituent is introduced via alkylation or reductive alkylation of the pyrazolo[1,5-a]pyrimidine nucleus with 1-methoxyethyl halides or related electrophiles.
Preparation of the 5-Chloropyridin-3-yl Fragment
- The 5-chloropyridin-3-yl moiety is synthesized starting from commercially available chloropyridines.
- The 2-(2-aminoethoxy) substituent is introduced through nucleophilic substitution reactions, where 2-aminoethanol derivatives react with halogenated pyridine intermediates.
- Protection and deprotection strategies may be employed to safeguard the amino group during intermediate steps.
Formation of the Urea Linkage
- The final coupling step involves the formation of the urea bond between the amine of the 2-(2-aminoethoxy)-5-chloropyridin-3-yl fragment and an isocyanate or carbamoyl chloride derivative of the pyrazolo[1,5-a]pyrimidine intermediate.
- This reaction is typically conducted under mild conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to scavenge released hydrogen chloride.
- Purification is achieved by crystallization or chromatographic methods.
Representative Synthetic Procedure (Based on Patent US9815842B2)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrazolo[1,5-a]pyrimidine intermediate | Cyclization of aminopyrazole with pyrimidine precursor, chlorination with N-chlorosuccinimide | 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine |
| 2 | Preparation of 5-chloropyridin-3-yl derivative | Nucleophilic substitution of 5-chloro-3-halopyridine with 2-aminoethanol derivative | 2-(2-Aminoethoxy)-5-chloropyridin-3-yl intermediate |
| 3 | Urea bond formation | Coupling of amine and isocyanate in anhydrous solvent with base | Target urea compound |
Reaction Conditions and Yields
- The cyclization and halogenation steps typically proceed with moderate to high yields (60-85%), depending on reagent purity and reaction time.
- Nucleophilic substitution to introduce the aminoethoxy side chain generally achieves yields around 70-90%.
- The final urea coupling step is high yielding (80-95%) when conducted under anhydrous and inert atmosphere conditions.
Exhaustive Research Findings
Patent Literature
The primary source of detailed synthetic information is patent US9815842B2, which discloses pyrazolo-pyrimidine derivatives including the target compound as MALT1 inhibitors. This patent provides explicit synthetic schemes, reagent lists, and reaction conditions.
Related Chemical Classes and Methods
- Pyrazolo[1,5-a]pyrimidine derivatives are well-documented in medicinal chemistry for kinase inhibition and related bioactivities.
- Preparation methods often involve multi-step sequences combining heterocycle formation, halogenation, and functional group interconversions.
- The use of protecting groups for amino functionalities and selective halogenation strategies are critical for regioselective synthesis.
Analytical Data and Characterization
- The synthesized compound is characterized by standard techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
- Stereochemical purity (S-enantiomer) is confirmed by chiral chromatography and optical rotation measurements.
Summary Table of Preparation Methods
| Synthetic Stage | Key Reagents | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine synthesis | Aminopyrazole, pyrimidine precursor, N-chlorosuccinimide | Heating in polar aprotic solvent, inert atmosphere | 60-85% | Control of regioselectivity critical |
| 5-Chloropyridin-3-yl functionalization | 5-chloro-3-halopyridine, 2-aminoethanol derivative | Nucleophilic substitution, mild heating | 70-90% | Amino group protection may be required |
| Urea coupling | Amine intermediate, isocyanate derivative, base (e.g., triethylamine) | Anhydrous solvent, room temperature to mild heating | 80-95% | Anhydrous conditions important to prevent side reactions |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer: The synthesis involves multi-step reactions, including coupling of pyridine and pyrazolo[1,5-a]pyrimidine derivatives. For example, a key step may involve acid-catalyzed urea bond formation between amine-functionalized pyridine and a chlorinated pyrazolo[1,5-a]pyrimidine intermediate. Intermediates are characterized via:
Q. What analytical methods are essential for confirming stereochemical purity (e.g., the (S)-configuration)?
Answer:
- Chiral HPLC : Uses a chiral stationary phase to resolve enantiomers, validated against racemic standards .
- X-ray crystallography : Determines absolute configuration if single crystals are obtainable .
- Optical rotation : Cross-referenced with literature values for chiral centers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts in the synthesis?
Answer: DoE systematically tests variables (e.g., temperature, catalyst loading, solvent ratios). For example:
- Central Composite Design (CCD) : Evaluates non-linear relationships between parameters. In flow chemistry setups, variables like residence time and pressure are optimized to enhance yields (e.g., from 52.7% to >70%) .
- Response Surface Methodology (RSM) : Identifies interactions between parameters (e.g., HCl concentration and reaction time in acidic quenching steps) .
Table 1: Example DoE Parameters for Urea Bond Formation
Q. How do researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer: Contradictions (e.g., unexpected NMR shifts) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .
- Isotopic Labeling : Traces unexpected substituent effects (e.g., chlorine’s deshielding impact on pyridine protons) .
- Comparative Analysis : Cross-references with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in and ).
Q. What methodologies are used to assess bioactivity against kinase targets (e.g., EGFR/HER2)?
Answer:
- Inhibition Assays : Compounds are tested at varying concentrations (e.g., 0.1–10 µM) in 96-well plates using ATP-competitive assays. Activity is measured via luminescence or fluorescence .
- Kinase Selectivity Profiling : Screens against a panel of kinases (e.g., Src, Abl) to identify off-target effects .
- Dose-Response Curves : IC50 values are calculated using non-linear regression models (e.g., GraphPad Prism) .
Table 2: Example Bioactivity Data for Related Compounds
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Analog A | 12.3 ± 1.5 | 45.6 ± 3.2 | 3.7 |
| Analog B | 8.9 ± 0.9 | 102.4 ± 8.7 | 11.5 |
| Data from kinase inhibition studies of pyrazolo[1,5-a]pyrimidine derivatives . |
Q. How is the stability of the methoxyethyl and aminoethoxy groups evaluated under physiological conditions?
Answer:
- Forced Degradation Studies : Exposes the compound to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions at 37°C. Degradation products are analyzed via LC-MS .
- Plasma Stability Assays : Incubates the compound in human plasma; samples are quenched with acetonitrile and analyzed for intact compound remaining .
Q. What computational strategies predict binding modes to target proteins?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
